molecular formula C8H7N3O3S B11726239 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine

6-Methoxy-5-nitrobenzo[d]thiazol-2-amine

Cat. No.: B11726239
M. Wt: 225.23 g/mol
InChI Key: AQIPCUMJMPWGRJ-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitrobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a methoxy group at the 6th position and a nitro group at the 5th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with optimization for yield and purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-nitrobenzo[d]thiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group forms 6-methoxy-5-aminobenzo[d]thiazol-2-amine.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

6-Methoxy-5-nitrobenzo[d]thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antitumor effects. Molecular docking studies have shown that benzothiazole derivatives can bind to specific enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-5-nitrobenzo[d]thiazol-2-amine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and biological activities. The methoxy group enhances its solubility and reactivity, while the nitro group contributes to its potential antimicrobial and antitumor effects.

Properties

Molecular Formula

C8H7N3O3S

Molecular Weight

225.23 g/mol

IUPAC Name

6-methoxy-5-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H7N3O3S/c1-14-6-3-7-4(10-8(9)15-7)2-5(6)11(12)13/h2-3H,1H3,(H2,9,10)

InChI Key

AQIPCUMJMPWGRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)N)[N+](=O)[O-]

Origin of Product

United States

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